molecular formula C10H10BrFN2O2 B13981038 (E)-2-(2-bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine

(E)-2-(2-bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine

Cat. No.: B13981038
M. Wt: 289.10 g/mol
InChI Key: SOEMKDGSZBZFBY-ONEGZZNKSA-N
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Description

2-(2-Bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine is a complex organic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-bromo-4-fluorophenol to introduce the nitro group, followed by a series of reactions to form the final compound. The reaction conditions often include the use of sulfuric acid and sodium nitrate under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in industrial settings to manage the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted phenyl compounds.

Scientific Research Applications

2-(2-Bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine involves its interaction with specific molecular targets. The presence of the nitro, bromine, and fluorine groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine is unique due to the combination of its functional groups and the presence of the dimethylethenamine moiety

Properties

Molecular Formula

C10H10BrFN2O2

Molecular Weight

289.10 g/mol

IUPAC Name

(E)-2-(2-bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine

InChI

InChI=1S/C10H10BrFN2O2/c1-13(2)4-3-8-9(11)5-7(12)6-10(8)14(15)16/h3-6H,1-2H3/b4-3+

InChI Key

SOEMKDGSZBZFBY-ONEGZZNKSA-N

Isomeric SMILES

CN(C)/C=C/C1=C(C=C(C=C1Br)F)[N+](=O)[O-]

Canonical SMILES

CN(C)C=CC1=C(C=C(C=C1Br)F)[N+](=O)[O-]

Origin of Product

United States

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